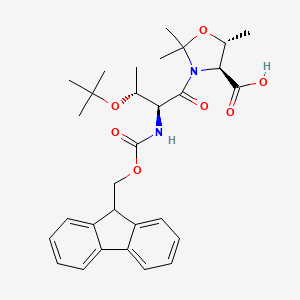
3-(Tributilestanil)-2-piridinocarbonitrilo
Descripción general
Descripción
3-(Tributylstannyl)-2-pyridinecarbonitrile is an organotin compound that features a pyridine ring substituted with a nitrile group and a tributylstannyl group
Aplicaciones Científicas De Investigación
3-(Tributylstannyl)-2-pyridinecarbonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Radiochemistry: The compound can be used in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Mecanismo De Acción
Target of Action
They have shown significant cytotoxic effects against various cell lines, including cancer cells and leishmania .
Mode of Action
For instance, TBT compounds can inhibit protein kinase activity, which plays a crucial role in cell signaling .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity .
Pharmacokinetics
Organotin compounds are generally known for their strong plasma protein binding and potential metabolism by cytochrome p450 enzymes .
Result of Action
Organotin compounds, such as tbt, have shown significant cytotoxic effects against various cell lines .
Action Environment
The action of 3-(Tributylstannyl)-2-pyridinecarbonitrile can be influenced by various environmental factors. For instance, the pH level in the body of water can affect the adsorption of TBT to sediments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)-2-pyridinecarbonitrile typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction scheme is as follows:
Starting Materials: The synthesis begins with 2-bromopyridine and tributyltin chloride.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically cesium carbonate, in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The mixture is heated to a temperature range of 80-100°C for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 3-(tributylstannyl)-2-pyridinecarbonitrile are not well-documented, the general principles of large-scale Stille coupling reactions apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the safe handling of organotin reagents due to their toxicity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tributylstannyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Cross-Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(PPh3)2
Bases: Cesium carbonate, potassium carbonate
Solvents: Toluene, DMF (dimethylformamide)
Temperature: 80-100°C
Major Products
The major products of reactions involving 3-(tributylstannyl)-2-pyridinecarbonitrile depend on the specific electrophile used in the coupling reaction. Common products include substituted pyridines and other heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tributylstannyl)furan
- 3-(Tributylstannyl)thiophene
- 3-(Tributylstannyl)benzene
Uniqueness
3-(Tributylstannyl)-2-pyridinecarbonitrile is unique due to the presence of both a nitrile group and a tributylstannyl group on the pyridine ring. This combination imparts distinct reactivity and allows for versatile applications in various fields of chemistry. The nitrile group can participate in further functionalization, while the tributylstannyl group facilitates cross-coupling reactions.
Propiedades
IUPAC Name |
3-tributylstannylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDONAGHOEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)







![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
